molecular formula C25H27FN2O3 B2431859 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 712345-57-8

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No.: B2431859
CAS No.: 712345-57-8
M. Wt: 422.5
InChI Key: NNJXHJLIBUSMOE-UHFFFAOYSA-N
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Description

The compound “1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol” is a complex organic molecule. It has a molecular formula of C19H22FN3O4 and a molecular weight of 375.39 . It is related to a class of compounds known as piperazine derivatives, which have been found to exhibit a wide range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a fluorophenyl group, a piperazine ring, and a phenoxyphenoxy group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure-activity relationship, and potential pharmacological applications. Given the wide range of pharmacological properties exhibited by related piperazine derivatives , this compound could be a promising candidate for further investigation.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3/c26-24-11-4-5-12-25(24)28-15-13-27(14-16-28)18-20(29)19-30-22-9-6-10-23(17-22)31-21-7-2-1-3-8-21/h1-12,17,20,29H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXHJLIBUSMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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